molecular formula C16H14BrFN2O3 B4917433 ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4917433
M. Wt: 381.20 g/mol
InChI Key: CDBYSQAHCFYEDN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, bromo, fluoro, cyano, and carboxylate. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde, malononitrile, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as triethylamine. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can lead to the formation of various substituted derivatives, while oxidation of the amino group can yield nitro derivatives .

Scientific Research Applications

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c1-3-22-16(21)13-8(2)23-15(20)10(7-19)14(13)9-4-5-12(18)11(17)6-9/h4-6,14H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYSQAHCFYEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)F)Br)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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